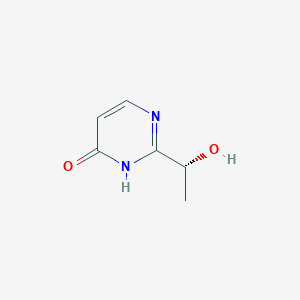

(R)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one

Description

(R)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one is a chiral dihydropyrimidinone derivative characterized by a hydroxyethyl group at the 2-position of the pyrimidinone core. Dihydropyrimidinones, in general, are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely recognized for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities .

The hydroxyethyl group in this compound may enhance solubility due to its polar hydroxyl moiety, a feature critical for bioavailability and drug delivery.

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-[(1R)-1-hydroxyethyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)6-7-3-2-5(10)8-6/h2-4,9H,1H3,(H,7,8,10)/t4-/m1/s1 |

InChI Key |

PSUSZVMSXODUAH-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=NC=CC(=O)N1)O |

Canonical SMILES |

CC(C1=NC=CC(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Process

The synthesis involves four key steps:

Pyrimidine Cyclization :

2-Hydroxypropionamidine hydrochloride undergoes cyclization in the presence of a base to form 2-(1-hydroxylethyl)-5-benzyloxy-pyrimidine. This step establishes the pyrimidine core with a benzyl-protected hydroxyl group.Enzymatic Resolution :

The racemic intermediate is treated with vinyl acetate and lipase (e.g., lipase PS or AY S) in an aprotic solvent (e.g., tert-butyl ether or tetrahydrofuran). The lipase selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. This step achieves >99% ee for both enantiomers.Hydrogenolytic Debenzylation :

The (R)-2-(1-acetoxyethyl)-5-benzyloxy-pyrimidine undergoes hydrogenation to remove the benzyl protecting group, yielding (R)-2-(1-hydroxyethyl)-5-hydroxypyrimidine.Final Hydrolysis :

Optional hydrolysis of the acetyl group produces the target compound with free hydroxyl functionality.

Optimization of Reaction Conditions

The patent highlights critical parameters for maximizing yield and enantioselectivity:

- Lipase Selection : Lipase PS and AY S demonstrate superior activity compared to other enzymes, achieving 48–49% yields of the (R)-enantiomer.

- Solvent Effects : Aprotic solvents like tert-butyl ether enhance enzyme stability and reaction efficiency, reducing side reactions.

- Temperature and Time : Reactions conducted at 50°C for 48–60 hours optimize conversion rates without compromising enzyme activity.

| Example | Lipase Used | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Lipase PS | tert-Butyl ether | 48 | 50 | 49 | >99 |

| 2 | Lipase AY S | tert-Butyl ether | 48 | 50 | 48 | >99 |

| 3 | Lipase AK | Tetrahydrofuran | 60 | 50 | 47 | >99 |

Comparative Analysis of Synthetic Routes

The enzymatic method offers distinct advantages over traditional approaches:

- Stereochemical Precision : Direct resolution during synthesis eliminates the need for post-synthetic chiral separation, reducing complexity and cost.

- Environmental Sustainability : Lipases are biodegradable catalysts, aligning with green chemistry principles.

- Scalability : The use of mild conditions and readily available starting materials facilitates industrial-scale production.

In contrast, classical cyclization methods require additional steps for enantiomer separation, such as chromatography or crystallization, which lower overall efficiency.

Mechanistic Insights into Enzymatic Resolution

The lipase-mediated acetylation proceeds via a kinetic resolution mechanism. The enzyme’s active site selectively binds the (S)-enantiomer, catalyzing the transfer of an acetyl group from vinyl acetate to the hydroxyl moiety. This reaction generates (S)-2-(1-acetoxyethyl)-5-benzyloxy-pyrimidine, while the (R)-enantiomer remains unmodified due to steric and electronic mismatches with the enzyme’s binding pocket. The high enantioselectivity (>99% ee) underscores the compatibility of lipases with pyrimidine substrates.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological and chemical profiles of dihydropyrimidinone derivatives are heavily influenced by substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Diversity: The hydroxyethyl group in the target compound contrasts with halogenated (e.g., 2,4,6-trifluorophenyl in ), alkyl (tert-butyl in ), and electron-withdrawing groups (nitro, amino in ). These substituents modulate lipophilicity, electronic effects, and steric hindrance, impacting receptor binding and metabolic stability .

Pharmacological Implications

- Antimicrobial Activity: Nitro-, amino-, and halo-substituted derivatives (e.g., Compound 265) exhibit antimicrobial activity at 6.25 mg/ml .

- Structure-Activity Relationships (SAR) : Modifications at the 2-position (e.g., hydroxyethyl vs. trifluorophenyl) are critical for activity. For instance, electron-withdrawing groups (halogens, nitro) enhance antimicrobial potency, while hydrophilic groups like hydroxyethyl may improve solubility but reduce potency .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyethyl protons at δ 1.2–1.5 ppm and pyrimidinone carbonyl at δ 165–170 ppm).

- IR Spectroscopy : Confirms OH (3200–3600 cm⁻¹) and carbonyl (1660–1700 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (±2 ppm accuracy).

- X-ray Diffraction : Resolves tautomeric forms and hydrogen-bonding networks .

How can tautomeric equilibria in pyrimidin-4(1H)-one derivatives be experimentally resolved?

Advanced

Tautomeric forms (e.g., lactam-lactim equilibria) are resolved via:

- Variable-Temperature NMR : Monitors chemical shift changes to track interconversion.

- Solid-State Analysis : X-ray crystallography locks the dominant tautomer in the crystal lattice.

- Computational Modeling : DFT calculations predict thermodynamic stability of tautomers .

What assays are suitable for initial biological activity screening?

Q. Basic

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity Assays : MTT or resazurin-based tests on mammalian cell lines (e.g., HEK293, HeLa).

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases .

How can molecular interactions between this compound and biological targets be studied?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina predicts binding modes to proteins (e.g., kinase ATP-binding pockets).

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd values).

- Mutagenesis Studies : Validate critical residues in target proteins via site-directed mutagenesis .

How should researchers address contradictions in synthetic yield data across studies?

Q. Advanced

- Replication Studies : Reproduce reported conditions while controlling variables (e.g., solvent purity, inert atmosphere).

- Design of Experiments (DoE) : Statistically identifies critical factors (e.g., catalyst loading, reaction time).

- Advanced Characterization : Use LC-MS or 2D NMR to detect side products or impurities that may explain yield discrepancies .

What methods are effective for resolving degradation products during stability studies?

Q. Advanced

- Forced Degradation : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13).

- HPLC-MS/MS : Identifies degradation pathways (e.g., oxidation at the hydroxyethyl group).

- Accelerated Stability Testing : Uses ICH guidelines (25°C/60% RH) to predict shelf life .

How can regioselectivity challenges in pyrimidinone functionalization be mitigated?

Q. Advanced

- Directing Groups : Install temporary substituents (e.g., boronic esters) to steer electrophilic attacks.

- Transition Metal Catalysis : Pd-mediated C–H activation for selective C-5 or C-6 substitution.

- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites .

What strategies improve solubility for in vivo studies without altering bioactivity?

Q. Advanced

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives.

- Co-crystallization : Formulate with co-solvents (e.g., cyclodextrins) to enhance aqueous solubility.

- Salt Formation : Use hydrochloride or sodium salts to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.